molecular formula C18H30N4O3 B5960714 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide

2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide

Cat. No.: B5960714
M. Wt: 350.5 g/mol
InChI Key: WYYRACQSZFORBX-UHFFFAOYSA-N
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Description

2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The cyclopropyl group is introduced through a cyclopropanation reaction. The final step involves the coupling of the intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-methylacetamide
  • 2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-ethylacetamide

Uniqueness

2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3/c1-13(2)19-16(23)12-20-7-9-21(10-8-20)18(25)14-3-6-17(24)22(11-14)15-4-5-15/h13-15H,3-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYRACQSZFORBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)C2CCC(=O)N(C2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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